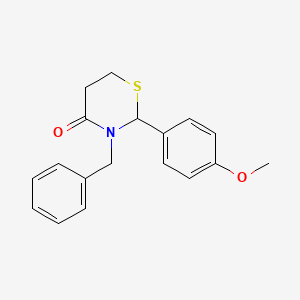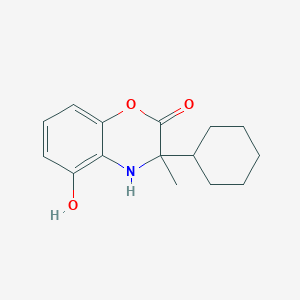![molecular formula C14H9Cl2N3O3S B14228315 N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide CAS No. 501679-18-1](/img/structure/B14228315.png)
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: is a chemical compound that belongs to the class of thiourea derivatives It is characterized by the presence of a 3,4-dichlorophenyl group, a carbamothioyl group, and a 3-nitro-benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide typically involves the reaction of 3,4-dichloroaniline with carbon disulfide and an appropriate amine to form the thiourea intermediate. This intermediate is then reacted with 3-nitrobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the use of reagents and minimizing waste production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro group and the thiourea moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide: can be compared with other thiourea derivatives, such as:
- N-[(3,4-dichlorophenyl)carbamothioyl]benzamide
- N-[(3,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
- N’-[(3,4-dichlorophenyl)carbamothioyl]benzenecarboximidamide
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
501679-18-1 |
|---|---|
Formule moléculaire |
C14H9Cl2N3O3S |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-11-5-4-9(7-12(11)16)17-14(23)18-13(20)8-2-1-3-10(6-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Clé InChI |
OLTYXLQOKSMKBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)


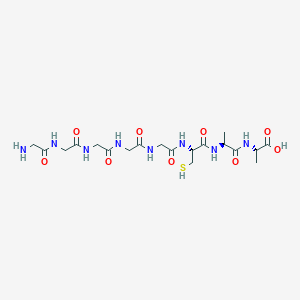
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
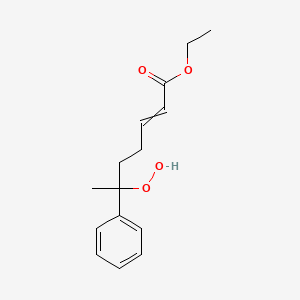

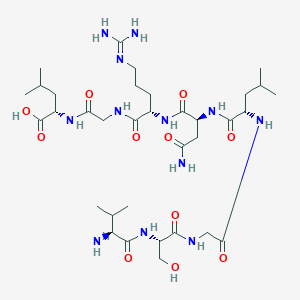


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)
